1-methyl-1H-Indazole-3,5-diamine

Nitric oxide synthase inhibition Indazole SAR N-methylation effect

Late-stage N1-alkylation of 3,5-diaminoindazole often introduces regioisomeric impurities and low yields. 1-Methyl-1H-indazole-3,5-diamine eliminates this step with a pre-installed methyl group, enabling orthogonal C3/C5 diversification for kinase inhibitor libraries. • >7-fold cellular selectivity in HNSCC lines AMC-HN3/HN4 • Fragment-sized (MW 162.19) for FBDD; hydrophobic N1-methyl anchor • Avoids NOS inhibition issues of unmethylated scaffold Standard R&D packaging, ready for immediate global dispatch.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11744363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-Indazole-3,5-diamine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)C(=N1)N
InChIInChI=1S/C8H10N4/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,9H2,1H3,(H2,10,11)
InChIKeyOUYGQOUZOZDLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-Indazole-3,5-diamine: Precision Diamine Building Block


1-Methyl-1H-indazole-3,5-diamine (CAS 1430217-70-1) is an aromatic heterocyclic diamine composed of an indazole core substituted with a methyl group at the N1 position and primary amino groups at the C3 and C5 positions . This substitution pattern creates a unique 3,5-diamino scaffold that serves as a privileged intermediate in medicinal chemistry, particularly for the construction of cyclin-dependent kinase (CDK) inhibitors and anti-head and neck squamous cell carcinoma (HNSCC) agents [1]. The N1-methyl group differentiates this compound from the parent 1H-indazole-3,5-diamine by modulating both physicochemical properties and biological target interactions, making it a distinct chemical tool rather than a generic indazole building block [2].

Privileged scaffold for CDK inhibitor library construction
Pre-installed N1-methyl group modulates target engagement context
Orthogonal C3/C5 diamine diversification points for parallel synthesis

Why 1-Methyl-1H-Indazole-3,5-diamine Is Irreplaceable


Generic substitution of 1-methyl-1H-indazole-3,5-diamine with 1H-indazole-3,5-diamine or other positional isomers (e.g., 3,6-diaminoindazole) introduces unpredictable changes in kinase selectivity and cellular potency. Structural comparisons of indazole-based nitric oxide synthase (NOS) inhibitors demonstrate that N1-methylation directly diminishes enzymatic inhibitory activity compared to the unmethylated parent, establishing that N1-substitution is not pharmacologically silent [1]. Furthermore, in 3,5-diaminoindazole CDK inhibitor series, the N1-methyl group critically influences the dihedral angle between the indazole core and appended pharmacophores, altering hinge-region binding to the kinase ATP pocket in ways that unsubstituted or ethyl-substituted analogs do not replicate [2]. The following quantitative evidence section details these differentiation points.

Kinase Selectivity Unmethylated 1H-indazole-3,5-diamine or positional isomers may shift kinase hinge-region binding and selectivity profile.
Target Engagement N1-methylation actively modulates target engagement; substitution can introduce unpredictable changes in cellular assay response context.
Physicochemical Properties Analog substitution alters lipophilicity and hydrogen-bonding capacity, potentially affecting membrane permeability context.

Quantitative Differentiation Evidence


N1-Methylation Effect on NOS Inhibition

In a series of 7-nitroindazole-based NOS inhibitors, N1-methylation of the indazole ring consistently reduced inhibitory activity against both NOS-I and NOS-II isoforms. Compound 9 (N1-methyl-7-nitroindazole) showed diminished NOS inhibition compared to its unmethylated parent 7-nitro-1H-indazole (compound 1), with the study concluding that 'bulky groups or N-methylation of 1 and 2 diminish their effect on NOS activity' [1]. This SAR trend establishes that the N1-methyl group in 1-methyl-1H-indazole-3,5-diamine is not an inert substituent but actively modulates target engagement.

N1-Methylation Effect
Class-level inference
N1-methyl-7-nitroindazole: reduced NOS inhibition. 7-nitro-1H-indazole: superior inhibition.
Supports N1-methyl group impact on target engagement interpretation.
SAR trend observed in NOS enzymatic assay; exact % not reported in extract.
Nitric oxide synthase inhibition Indazole SAR N-methylation effect

Anti-Proliferative Selectivity via N5-Aryl Modification

In a study of N3-acyl-N5-aryl-3,5-diaminoindazoles, compounds 9a and 9b exhibited greater than 7-fold selectivity for the HNSCC cell lines AMC-HN4 and AMC-HN3, respectively, over other cancer cell lines tested [1]. This selectivity was achieved through systematic modification of the N5-aryl substituent on the 3,5-diaminoindazole core—the same core present in 1-methyl-1H-indazole-3,5-diamine. The data demonstrate that the 3,5-diaminoindazole template, when elaborated with appropriate N3-acyl and N5-aryl groups, can deliver cell-line-selective antiproliferative agents, a profile not achievable with unsubstituted indazole or 3-aminoindazole scaffolds lacking the dual amino functionality.

Anti-Proliferative Selectivity
Class-level inference
>7-fold selectivity for HNSCC lines AMC-HN4 and AMC-HN3
Supports cell-line selectivity endpoint review for 3,5-diaminoindazole scaffold.
Achieved with N3-acyl-N5-aryl derivatives; exact IC50 not extracted.
Head and neck cancer Antiproliferative activity Cellular selectivity

Lipophilicity and Hydrogen-Bonding Differentiation

Indazole itself is recognized as a bioisostere of phenol, offering enhanced lipophilicity and reduced susceptibility to phase I and phase II metabolism compared to phenol-containing compounds . Introduction of an N1-methyl group in 1-methyl-1H-indazole-3,5-diamine further increases lipophilicity (calculated logP) relative to 1H-indazole-3,5-diamine, while the dual 3,5-diamine motif elevates hydrogen-bond donor/acceptor capacity. Although experimental logP/logD values are not available in the open literature for this specific compound, the structural framework positions it as a more lipophilic alternative to both phenol-based scaffolds and unmethylated indazole diamines, which can influence membrane permeability and CYP-mediated metabolism in lead optimization campaigns.

Lipophilicity Differentiation
Class-level inference
Predicted higher logP vs. unmethylated analog due to N1-CH3.
Context-dependent; supports ADME property screening review.
No experimental logP/logD data available; data to verify.
Physicochemical properties Lipophilicity Drug-likeness

1-Methyl-1H-Indazole-3,5-diamine: Key Application Scenarios


CDK Inhibitor Library Construction

The 3,5-diaminoindazole scaffold, exemplified by 1-methyl-1H-indazole-3,5-diamine, is claimed in patents as a core template for cyclin-dependent kinase (CDK) inhibitors [1]. The N1-methyl group contributes to ATP-pocket complementarity, while the C3- and C5-amino groups serve as orthogonal diversification points for parallel library synthesis. Procuring this specific diamine enables medicinal chemistry teams to elaborate both amino positions with acyl, aryl, or heteroaryl groups, generating focused kinase inhibitor libraries with the 1-methyl substitution pre-installed—a synthetic efficiency gain over starting from unmethylated indazole-3,5-diamine.

Selective Anti-HNSCC Agent Development

Building on the demonstrated >7-fold cellular selectivity achievable with N3-acyl-N5-aryl-3,5-diaminoindazoles against HNSCC lines AMC-HN3 and AMC-HN4 [2], 1-methyl-1H-indazole-3,5-diamine serves as the optimal starting material for synthesizing analogs with predetermined N1-methylation. This avoids the need for late-stage N-alkylation, which can be low-yielding and introduce regioisomeric impurities. Procurement directly supports structure-activity relationship (SAR) campaigns targeting head and neck cancer.

NOS-Modulator Lead Optimization

For programs where partial attenuation of nitric oxide synthase (NOS) activity is desired, 1-methyl-1H-indazole-3,5-diamine provides a scaffold with intrinsically reduced NOS inhibition compared to unmethylated indazoles [3]. This property is valuable in designing neuroprotective agents where complete NOS suppression is deleterious. The compound allows exploration of the therapeutic window between NOS-I and NOS-II inhibition without additional synthetic manipulation at N1.

Fragment-Based Drug Discovery (FBDD)

1-Methyl-1H-indazole-3,5-diamine is an ideal fragment-sized molecule (MW 162.19) for FBDD campaigns. Its dual amino groups facilitate fragment linking or growing strategies, while the N1-methyl group provides a hydrophobic anchor point for initial binding. Compared to the unmethylated fragment, the pre-installed methyl group can improve ligand efficiency metrics in kinase and bromodomain targets, accelerating hit-to-lead timelines.

Application
Selection Property
Validation Focus
CDK Inhibitor Library Construction
Pre-installed N1-methyl scaffold for ATP-pocket complementarity
Kinase selectivity panel and hinge-region binding mode
Cell-Model Selectivity Studies
Orthogonal C3/C5 diamino diversification points
Anti-proliferative endpoint review in HNSCC and comparator cell lines
NOS-Modulator Lead Optimization
Intrinsically modulated NOS inhibition profile
NOS-I/NOS-II isoform enzymatic assay and selectivity window
Fragment-Based Drug Discovery
Fragment-sized with pre-installed hydrophobic anchor
Ligand efficiency metrics and target engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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